2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-(2-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole core, a chlorophenoxyethyl group, and a pyrrolidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives under acidic conditions.
Attachment of the Chlorophenoxyethyl Group: This step involves the reaction of the benzodiazole intermediate with 2-chlorophenoxyethyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Pyrrolidinyl Ethanone Moiety: This final step can be carried out by reacting the intermediate with pyrrolidine and an appropriate acylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodiazole and chlorophenoxyethyl moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
- 2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol
Uniqueness
2-(2-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22ClN3O2S |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-[2-[2-(2-chlorophenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C21H22ClN3O2S/c22-16-7-1-4-10-19(16)27-13-14-28-21-23-17-8-2-3-9-18(17)25(21)15-20(26)24-11-5-6-12-24/h1-4,7-10H,5-6,11-15H2 |
InChI Key |
BVDUTUWHINDZRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=CC=C4Cl |
Origin of Product |
United States |
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